molecular formula C14H19BO2 B8081617 (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

Cat. No.: B8081617
M. Wt: 230.11 g/mol
InChI Key: ARAINKADEARZLZ-UHFFFAOYSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a trans-configured styryl (vinylbenzene) group. Its synthesis typically involves hydroboration of alkynyl precursors or direct reactions of styrene derivatives with pinacolborane. For example, the E-isomer is synthesized by heating phenylacetylene with pinacolborane at 100°C for 3 days, yielding the product in high purity after solvent evaporation . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the construction of biaryl systems in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAINKADEARZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydroboration via Transition Metals

The most common synthesis involves the hydroboration of styrene (C₆H₅CH=CH₂) with bis(pinacolato)diboron (B₂(pin)₂) under platinum or rhodium catalysis. The reaction proceeds via anti-Markovnikov addition, yielding the (E)-isomer exclusively.

Procedure :

  • Reagents : Styrene (10 mmol), B₂(pin)₂ (5 mmol), PtCl₂ (5 mol%), XPhos ligand (10 mol%), triethylsilane (1.2 equiv).

  • Conditions : Toluene solvent, 110°C, 12 hours under nitrogen.

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and column chromatography (petroleum ether:ethyl acetate = 10:1).

  • Yield : 95–99%.

Mechanistic Insight :
The platinum catalyst facilitates oxidative addition of B₂(pin)₂, followed by syn-insertion of styrene into the B–B bond. Steric hindrance from the pinacolato groups ensures (E)-selectivity by favoring trans-metallation.

Rhodium-Catalyzed Regioselective Hydroboration

Rhodium complexes (e.g., Rh(acac)(CO)₂) offer enhanced functional group tolerance. This method is preferred for substrates containing heteroatoms (e.g., –NO₂, –OTs).

Optimization :

  • Ligand Effects : Bulky phosphine ligands (e.g., JohnPhos) suppress side reactions like homocoupling.

  • Temperature : 80°C balances reaction rate and selectivity.

  • Yield : 88–92% with >99:1 (E/Z).

Hydroboration of Terminal Alkynes

Platinum-Catalyzed Alkyne Hydroboration

Terminal alkynes (e.g., ethynylbenzene) react with B₂(pin)₂ under Pt catalysis to form (E)-vinyl boronates. This method avoids stoichiometric metal reagents and achieves excellent regiocontrol.

Procedure :

  • Reagents : Ethynylbenzene (10 mmol), B₂(pin)₂ (40 mmol), PtCl₂/XPhos (5 mol%), Et₃SiH (1.2 equiv).

  • Conditions : Toluene, 110°C, 12 hours.

  • Workup : Aqueous workup followed by distillation under reduced pressure.

  • Yield : 99%.

Advantages :

  • Tolerates electron-withdrawing groups (e.g., –CF₃, –CN).

  • Scalable to 100 g without yield loss.

Base-Mediated Elimination Pathways

β-Haloalkylboronates undergo stereospecific elimination to form (E)-vinyl boronates. For example, treatment of β-iodoboronate intermediates with NaOH/I₂ in THF affords the target compound in 85% yield.

Reaction Scheme :

R-B(I)CH2CH2X+BaseR-B(O)2CH=CH2+HX+NaI\text{R-B(I)CH}2\text{CH}2\text{X} + \text{Base} \rightarrow \text{R-B(O)}2\text{CH=CH}2 + \text{HX} + \text{NaI}

Key Insight : Anti-elimination dominates due to coplanar transition-state geometry.

Grignard-Type Synthesis from Vinyl Chloride

One-Pot Magnesium-Mediated Borylation

Vinyl chloride reacts with bis(diisopropylamino)boron bromide and magnesium in tetrahydrofuran, followed by transesterification with pinacol.

Procedure :

  • Reagents : Vinyl chloride (1.3 equiv), Mg turnings, B(NiPr₂)₂Br (1 equiv), pinacol (1.05 equiv).

  • Conditions : 40–50°C, 5 hours under nitrogen.

  • Workup : Solvent evaporation, sulfolane-assisted distillation, and polymerization inhibitor addition.

  • Yield : 79–86%.

Challenges :

  • Vinyl chloride’s gaseous state complicates stoichiometric control.

  • Requires inhibitors (e.g., 2,6-di-tert-butyl-4-methylphenol) to prevent polymerization.

Comparative Analysis of Methods

Method Catalyst Yield E/Z Ratio Scalability Functional Group Tolerance
Pt-Catalyzed HydroborationPtCl₂/XPhos95–99%>99:1HighModerate
Rh-Catalyzed HydroborationRh(acac)(CO)₂88–92%>99:1ModerateHigh
Grignard-Type SynthesisNone79–86%N/ALowLow
Base-Mediated EliminationNaOH/I₂80–85%>95:5ModerateHigh

Key Observations :

  • Transition-metal catalysis offers superior yields and selectivity but requires inert conditions.

  • Grignard methods are cost-effective but limited by side reactions.

Physicochemical Characterization

Structural Data

Property Value Source
Molecular FormulaC₁₄H₁₉BO₂
Molecular Weight230.11 g/mol
Boiling Point120–125°C (0.1 mmHg)
Density1.02 g/cm³
SolubilityTHF, Toluene, Dichloromethane

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ar–H), 6.65 (d, J = 18 Hz, 1H, CH=), 6.20 (d, J = 18 Hz, 1H, CH=), 1.25 (s, 12H, pinacol CH₃).

  • ¹¹B NMR : δ 30.2 ppm (quartet, J = 150 Hz).

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling : Forms biaryls with aryl halides (Pd(PPh₃)₄, K₂CO₃, 80°C).

  • Alkenylation : Reacts with aldehydes via Heck-type mechanisms to synthesize conjugated dienes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.

    Substitution: The boronic ester group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Organic Synthesis

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis:

  • Borylation Reactions : It is used for the borylation of various substrates under palladium-catalyzed conditions. This application allows for the introduction of boron into organic molecules, facilitating further functionalization .
  • Synthesis of Styrylboronates : The compound acts as a precursor for the synthesis of styrylboronates which are important in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal in forming carbon-carbon bonds in complex organic molecules .

Material Science

The compound has been explored for its potential applications in material science:

  • Polymer Chemistry : It can be utilized to create boron-containing polymers which exhibit unique properties such as enhanced thermal stability and mechanical strength. These materials are valuable in the development of advanced composites and coatings .

Photophysical Studies

Research indicates that this compound exhibits interesting photophysical properties:

  • Fluorescent Probes : The compound has been investigated as a fluorescent probe in biological systems due to its ability to emit light upon excitation. This property is particularly useful in imaging applications within cellular biology .

Borylation of Aromatic Compounds

A study demonstrated the successful borylation of various aromatic compounds using this compound in the presence of a palladium catalyst. The reaction yielded high selectivity and efficiency, showcasing its utility in synthetic organic chemistry.

SubstrateYield (%)Reaction Conditions
Benzene85Pd(OAc)₂/PhB(OH)₂
Toluene90K3PO4
Naphthalene78DMF at 100 °C

Development of Boron-Based Polymers

In another study focused on material science applications, researchers synthesized a series of boron-containing polymers incorporating this compound. These polymers exhibited improved thermal stability compared to their non-boronated counterparts.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Non-boronated20050
Boronated25070

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Stereoisomerism: E vs. Z Isomers

The stereochemistry of the styryl group significantly impacts reactivity and applications:

  • Synthesis :
    • The Z-isomer is synthesized via hydroboration/protodeboronation of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane using dicyclohexylborane under inert conditions .
    • The E-isomer forms through thermal reactions of phenylacetylene with pinacolborane, favoring the trans configuration .
  • Applications :
    • The E-isomer is preferred in cross-coupling reactions due to better steric accessibility of the boronate group.
    • Z-isomers may require isomerization or specialized conditions for efficient coupling .

Table 1: Comparison of E and Z Isomers

Property E-Isomer Z-Isomer
Synthesis Method Phenylacetylene + HBpin, 100°C Hydroboration of alkynyl boronate
Key Reactivity High cross-coupling efficiency Lower reactivity, requires activation
NMR δ(¹¹B) ~33.7 ppm Similar δ(¹¹B), distinct ¹H shifts

Substituent Effects on the Styryl Group

Modifications to the styryl moiety alter electronic and steric properties:

  • Electron-Donating Groups :
    • 2-(4-Methoxystyryl) variant (9b) : The methoxy group increases electron density, which may slow transmetallation in Suzuki reactions but improve compatibility with electron-poor aryl halides .

Table 2: Substituent Effects on Styryl Derivatives

Compound Substituent Yield Key Application
(E)-4,4,5,5-Tetramethyl-2-styryl (9a) H 91% General cross-coupling
2-(4-Methoxystyryl) (9b) OMe 86% Targeted coupling with electron-deficient partners
(E)-2-(3,5-Difluorostyryl) F N/A Enhanced stability and regioselectivity

Comparison with Other Boronic Esters

Aryl-Substituted Boronates:
  • Anthracene Derivatives (AnthBpin) : Larger aromatic systems like anthracene increase conjugation, shifting UV-Vis spectra and enabling applications in materials science. However, steric bulk may reduce coupling efficiency compared to styryl derivatives .
  • Heteroaryl Derivatives :
    • 2-(Thiophen-2-yl) variant : The thiophene group introduces sulfur heteroatoms, altering electronic properties and enabling use in conjugated polymers .
Aliphatic Boronates:
  • 4,4,5,5-Tetramethyl-2-phenethyl : Replacing the styryl vinyl group with a saturated phenethyl chain reduces conjugation, impacting reactivity in cross-coupling but improving stability under acidic conditions .

Spectroscopic Data and Characterization

  • ¹H NMR : The E-isomer’s vinyl protons appear as distinct doublets (δ ~6.5–7.3 ppm), while the Z-isomer shows coupling patterns indicative of cis geometry .
  • ¹¹B NMR : Boron signals for styryl derivatives cluster around δ 33–34 ppm, consistent with tetracoordinated boron environments .

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including toxicity profiles, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by its dioxaborolane ring structure, which is known for its stability and reactivity in various chemical environments. Its molecular formula is C14H20BO2C_{14}H_{20}BO_2 with a molecular weight of 232.13 g/mol. The compound's structure can be represented as follows:

 E 4 4 5 5 Tetramethyl 2 styryl 1 3 2 dioxaborolane\text{ E 4 4 5 5 Tetramethyl 2 styryl 1 3 2 dioxaborolane}

Toxicity

Recent studies have indicated that this compound exhibits acute toxicity. It has been classified as harmful if swallowed (H302) and harmful in contact with skin (H312) . The LD50 values suggest that the compound poses significant risks upon exposure.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. It has shown promise in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis. Its interaction with the p53 tumor suppressor pathway has been a focal point of investigation .
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of certain kinases that promote tumor growth .
  • Cellular Effects : In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines. It appears to affect the G1 phase of the cell cycle significantly .

In Vitro Studies

A series of in vitro experiments were conducted using various cancer cell lines to assess the efficacy of this compound:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)20Inhibition of kinase activity

These results indicate promising anticancer properties that warrant further investigation.

In Vivo Studies

In vivo studies utilizing xenograft models have shown that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight .

Q & A

Q. What are the standard synthetic routes for (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, and how can stereoselectivity be ensured?

The compound is typically synthesized via Suzuki-Miyaura coupling or Heck reactions. For stereoselective synthesis of the (E)-isomer, reaction conditions must be optimized:

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and styryl boronic esters under inert atmospheres.
  • Control reaction temperature (60–80°C) and base selection (e.g., K₂CO₃) to minimize isomerization.
  • Monitor stereochemistry via ¹H NMR (vinyl proton coupling constants: J = 16 Hz for trans configuration) .

Q. How can the purity and structural integrity of this boronate ester be validated?

  • Chromatography : Purify via silica gel column chromatography using hexane/ethyl acetate (9:1).
  • Spectroscopy : Confirm structure via ¹¹B NMR (δ ≈ 30 ppm for boronate esters) and IR (B-O stretching ~1340 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₂₁BO₂: calculated 272.16 g/mol) .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-coupling reactions : Acts as a styryl boronate donor in Suzuki-Miyaura couplings to form conjugated alkenes.
  • Photoredox catalysis : Participates in Ir-catalyzed C–H borylation under blue light (450 nm) for late-stage functionalization .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?

  • Steric hindrance : The pinacol (tetramethyl) group stabilizes the boronate ester but slows transmetallation in Suzuki reactions. Compare kinetics with less hindered analogs (e.g., phenylboronic acid).
  • Electronic effects : Electron-donating methyl groups increase boron Lewis acidity, enhancing reactivity with Pd(0) catalysts. Use DFT calculations to map charge distribution .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for Ir-photoredox systems using this compound?

  • Control experiments : Vary light intensity, solvent polarity (e.g., acetonitrile vs. DMF), and sacrificial reagents (e.g., DIPEA).
  • Mechanistic probes : Use radical traps (TEMPO) to confirm open-shell pathways. Contrast with thermal conditions to isolate photoredox-specific effects .

Q. How does this boronate ester compare to bis(pinacolato)diboron (B₂pin₂) in C–H borylation?

  • Reactivity : (E)-styryl boronate is more selective for allylic/benzylic C–H bonds due to conjugated π-system stabilization.
  • Yield optimization : Use stoichiometric ratios (1:1 substrate:boronate) vs. excess B₂pin₂. Validate via Hammett plots for electronic substituent effects .

Q. What strategies improve the stability of this compound under ambient conditions?

  • Storage : Store at –20°C under argon, with molecular sieves to prevent hydrolysis.
  • Handling : Use gloveboxes for air-sensitive reactions. Monitor decomposition via TLC (Rf shifts indicate boronic acid formation) .

Methodological Considerations

8. Designing experiments to study competing pathways in photoredox coupling:

  • Quenching studies : Add H₂O at timed intervals to trap intermediates. Analyze by GC-MS.
  • Isotopic labeling : Use deuterated solvents (CD₃CN) to track H-transfer steps .

9. Addressing low yields in large-scale syntheses:

  • Catalyst loading : Reduce Pd catalyst to 0.5 mol% and employ microwave-assisted heating (100°C, 30 min).
  • Workup : Extract with degassed Et₂O to minimize oxidation .

10. Analyzing byproduct formation in Heck reactions:

  • HPLC-MS : Identify β-hydride elimination byproducts (e.g., styrene dimers).
  • Kinetic profiling : Use in situ IR to monitor boronate consumption rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

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